![molecular formula C11H23N3O B1462293 N-(propan-2-il)-2-[3-(aminometil)piperidin-1-il]acetamida CAS No. 1019457-40-9](/img/structure/B1462293.png)
N-(propan-2-il)-2-[3-(aminometil)piperidin-1-il]acetamida
Descripción general
Descripción
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Piperidinas Biológicamente Activas
Los derivados de piperidina son cruciales en la síntesis de compuestos biológicamente activos. La estructura de “N-(propan-2-il)-2-[3-(aminometil)piperidin-1-il]acetamida” permite diversas reacciones intra e intermoleculares, lo que lleva a la formación de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas . Estas reacciones son fundamentales para crear nuevos medicamentos y juegan un papel importante en la industria farmacéutica.
Agentes Anticancerígenos
Algunos derivados de piperidina han demostrado ser prometedores como agentes anticancerígenos. El grupo aminometil en el compuesto se puede utilizar para diseñar inhibidores para proteínas específicas asociadas con el crecimiento del cáncer. Por ejemplo, se han diseñado derivados de este compuesto para inhibir la cinasa de linfoma anaplásico resistente a la clínica (ALK) y la cinasa 1 del oncogén c-ros (ROS1), que son objetivos importantes en la terapia del cáncer .
Aplicaciones Antimicrobianas y Antifúngicas
Se sabe que el núcleo de piperidina posee propiedades antimicrobianas y antifúngicas. Los derivados de “this compound” se pueden sintetizar para mejorar estas propiedades, lo que podría llevar al desarrollo de nuevos medicamentos antimicrobianos y antifúngicos .
Agentes Neuroprotectores y Antialzhéimer
Los derivados de piperidina se están explorando por sus efectos neuroprotectores y su posible uso en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. La capacidad del compuesto para cruzar la barrera hematoencefálica lo convierte en un candidato para desarrollar medicamentos que puedan proteger las neuronas del daño o retrasar la progresión de tales enfermedades .
Propiedades Analgésicas y Antiinflamatorias
Los compuestos con un residuo de piperidina, incluida la “this compound”, se investigan por sus efectos analgésicos y antiinflamatorios. Estas propiedades los hacen adecuados para el desarrollo de nuevos medicamentos para aliviar el dolor y agentes antiinflamatorios .
Efectos Antipsicóticos y Antidepresivos
Las características estructurales de los derivados de piperidina contribuyen a su uso en psicofarmacología. La investigación sugiere que estos compuestos pueden actuar sobre los receptores del sistema nervioso central, ofreciendo posibles aplicaciones como medicamentos antipsicóticos o antidepresivos .
Mecanismo De Acción
Target of Action
The primary target of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide acts as a competitive antagonist at the muscarinic receptor . By binding to the receptor, it prevents the action of acetylcholine, a neurotransmitter that normally activates the receptor . This restores the balance in the nervous system, particularly in conditions where there is an overactivity of cholinergic transmission .
Biochemical Pathways
The antagonism of the muscarinic receptor by 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide affects several biochemical pathways. It can alleviate symptoms induced by phenothiazine derivatives and reserpine, which are known to disrupt dopamine pathways . It has also been used in the treatment of parkinsonism, a condition characterized by the degeneration of dopaminergic neurons .
Result of Action
The molecular and cellular effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide’s action primarily involve the modulation of neurotransmission. By blocking the muscarinic receptor, it inhibits the action of acetylcholine, leading to a decrease in cholinergic transmission . This can help alleviate symptoms associated with conditions like parkinsonism and extrapyramidal disorders .
Análisis Bioquímico
Biochemical Properties
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .
Cellular Effects
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic activity .
Molecular Mechanism
At the molecular level, 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and cellular effects. Long-term studies have indicated potential impacts on cellular function, which may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, potentially affecting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .
Propiedades
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-4-10(6-12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXDCSGOZJPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


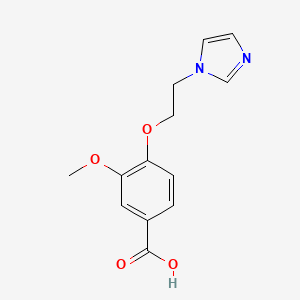
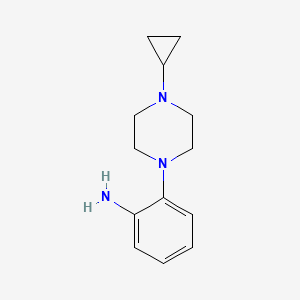
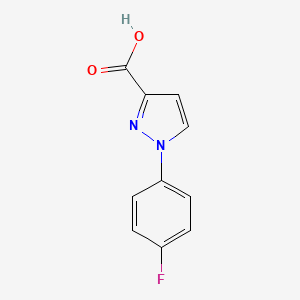
![N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)amine](/img/structure/B1462216.png)
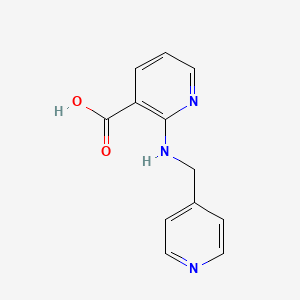
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)
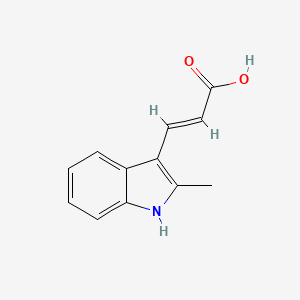
![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)
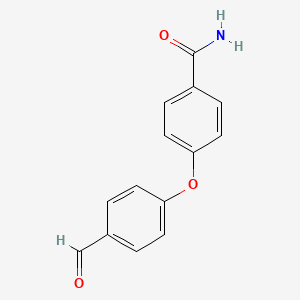
![[1-(3-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462226.png)
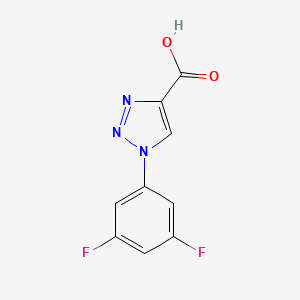
![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)
